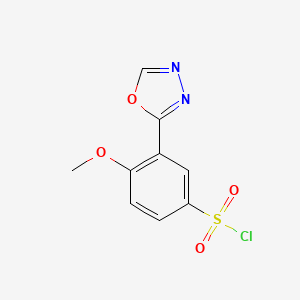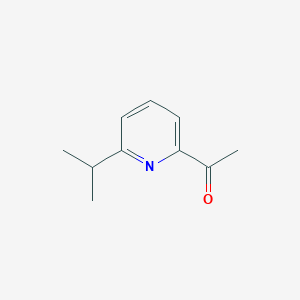
(R)-P-Phos RuCl2 (R)-Daipen, Ru
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-P-Phos RuCl2 ®-Daipen, Ru is a ruthenium-based complex that has garnered significant attention in the field of catalysis. This compound is known for its chiral properties, making it highly valuable in asymmetric synthesis. The presence of the ®-P-Phos ligand and ®-Daipen ligand in the complex enhances its catalytic efficiency and selectivity, making it a versatile tool in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-P-Phos RuCl2 ®-Daipen, Ru typically involves the coordination of the ®-P-Phos ligand and ®-Daipen ligand to a ruthenium center. The process begins with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as RuCl2. The reaction is usually carried out under inert conditions to prevent oxidation and ensure the purity of the final product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often facilitated by heating and stirring .
Industrial Production Methods
In an industrial setting, the production of ®-P-Phos RuCl2 ®-Daipen, Ru involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
®-P-Phos RuCl2 ®-Daipen, Ru is known to undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents like sodium borohydride.
Substitution: The complex can engage in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru are often carried out under mild conditions to preserve the integrity of the complex. Common reagents include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products
The major products formed from reactions involving ®-P-Phos RuCl2 ®-Daipen, Ru depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in reduction reactions, reduced organic compounds are typically formed .
科学研究应用
Chemistry
In chemistry, ®-P-Phos RuCl2 ®-Daipen, Ru is widely used as a catalyst in asymmetric synthesis. Its chiral properties make it ideal for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry .
Biology
In biological research, this compound is used to study enzyme mimetics and catalytic processes that mimic natural enzymatic reactions. Its ability to facilitate specific chemical transformations makes it a valuable tool in biocatalysis .
Medicine
In medicine, ®-P-Phos RuCl2 ®-Daipen, Ru is explored for its potential in drug development, particularly in the synthesis of chiral drugs. Its high selectivity and efficiency in catalysis make it a promising candidate for producing active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its catalytic properties enable efficient and cost-effective manufacturing processes .
作用机制
The mechanism of action of ®-P-Phos RuCl2 ®-Daipen, Ru involves the coordination of the ligands to the ruthenium center, which facilitates various catalytic processes. The ®-P-Phos ligand provides a chiral environment, enhancing the selectivity of the reactions. The ®-Daipen ligand stabilizes the complex and improves its reactivity. The molecular targets and pathways involved include the activation of substrates through coordination to the ruthenium center, followed by the catalytic transformation of the substrates into desired products .
相似化合物的比较
Similar Compounds
Ru(bpy)2(dppz)2+: This ruthenium complex is known for its DNA-binding properties and is used in biological applications.
Uniqueness
®-P-Phos RuCl2 ®-Daipen, Ru stands out due to its chiral properties and high catalytic efficiency. Unlike other ruthenium complexes, it offers superior selectivity in asymmetric synthesis, making it highly valuable in producing enantiomerically pure compounds .
属性
分子式 |
C57H60Cl2N4O6P2Ru |
|---|---|
分子量 |
1131.0 g/mol |
IUPAC 名称 |
1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
KZMSWJMBTPMPEL-UHFFFAOYSA-L |
规范 SMILES |
CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)







![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)

